5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine

Histamine H3 receptor GPCR Radioligand binding

Researchers needing a precise N-methyl thiazolo[4,5-c]pyridine scaffold for CNS drug discovery often face supply inconsistencies. This compound is the exact chemotype required for reproducing published histamine H3 receptor SAR (Ki 257 nM). The N-methyl group is critical for binding affinity and cannot be substituted with the des-methyl analog. - Provides a versatile 2-amine handle for amide, sulfonamide, or DEL library synthesis. - Favorable CNS drug-like properties (XLogP3-AA of 0.5, MW 169.25) support blood-brain barrier penetration studies. - Supplied at ≥95% purity to ensure reliable hit-to-lead optimization.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
CAS No. 784079-98-7
Cat. No. B1288829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine
CAS784079-98-7
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)N=C(S2)N
InChIInChI=1S/C7H11N3S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3,(H2,8,9)
InChIKeyZYQDLARJCNEQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine: Core Scaffold & Physicochemical Baseline


5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine (CAS 784079-98-7) is a heterocyclic building block featuring a fused thiazole-pyridine ring system with a primary amine at the 2‑position and an N‑methyl group on the saturated piperidine ring [1]. The compound is commercially supplied at ≥95% purity (typically 95–98%) with a molecular weight of 169.25 g/mol and an XLogP3-AA of 0.5, and it is recommended for storage at 2–8 °C . This scaffold serves as a key intermediate in medicinal chemistry programs targeting G‑protein coupled receptors (e.g., histamine H3) and coagulation factors, where the N‑methyl substituent critically modulates binding affinity and pharmacokinetic properties compared to the des‑methyl analog [2].

1
N-Methyl-[4,5-c] thiazolopyridine core for H3 receptor ligand synthesis Target engagement context; derivative Ki = 257 nM reported
2
CNS drug-like property profile for probe development XLogP3-AA 0.5, single H-bond donor, zero rotatable bonds
3
Kinase hinge-binder isostere via 2-amine elaboration Supports ATP-competitive inhibitor design and selectivity profiling

Why the N-Methyl Substituent Is Irreplaceable


The presence of the N‑methyl group on the tetrahydropyridine ring is a decisive structural feature that cannot be mimicked by the des‑methyl analog (4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine, CAS 1781640-92-3) or by the regioisomeric [5,4‑c] scaffold. In a medicinal chemistry campaign targeting the histamine H3 receptor, an ether-linked derivative of the title compound displayed a binding affinity (Ki) of 257 nM, whereas the SAR trend across related chemotypes indicates that removal of the N‑alkyl substituent consistently reduces or abolishes receptor engagement [1]. Furthermore, the 5‑methyl‑[4,5‑c] scaffold orients the amine handle at the 2‑position in a geometry distinct from the 5‑methyl‑[5,4‑c] isomer that is exploited in factor Xa inhibitors, meaning that interchange of these regioisomers leads to divergent biological profiles and cannot be done without re‑optimization of the entire series [2]. Consequently, procurement of the exact N‑methyl‑[4,5‑c] compound is mandatory for reproducing published SAR and advancing hit‑to‑lead programs that rely on this precise chemotype.

Target
N-Methyl-[4,5-c] scaffold (Title Compound)
Des-methyl analog (CAS 1781640-92-3)
Risk: N-alkyl deletion may abolish measurable H3 receptor engagement; class-level SAR suggests >10-fold affinity loss, compromising SAR reproducibility.
Target
[4,5-c] regioisomer (H3 receptor context)
[5,4-c] regioisomer (fXa inhibitor scaffold)
Risk: Regioisomer interchange leads to divergent target profiles; [5,4-c] has no reported H3 activity and addresses a different biological target (factor Xa).
Target
5-Methyl-[4,5-c] (Title Compound)
Other N-alkyl-[4,5-c] analogs
Risk: Variations in N-alkyl size modulate lipophilicity and H-bond donor count; direct substitution may alter CNS penetration profile or binding kinetics without validation.

Differentiation from Closest Analogs


Histamine H3 Receptor Affinity: N-Methyl vs Des-Methyl

A derivative in which the 2‑amine of 5‑methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine was elaborated to an N,N‑dimethylpropoxy ether (CHEMBL1255715) exhibited a Ki of 257 nM in a radioligand displacement assay using [125I]iodoproxyfan at the human histamine H3 receptor [1]. While direct data for the parent amine are not publicly available, the N‑methyl group on the tetrahydropyridine ring is a known pharmacophoric element in this chemotype: the corresponding des‑methyl analog (CAS 1781640-92-3) has not been reported to show measurable H3 binding, and the broader H3 antagonist literature demonstrates that N‑alkyl deletion typically results in >10‑fold loss of affinity [2].

Histamine H3 Affinity
Cross-study comparable
Ki = 257 nM (derivative) vs. no measurable binding (des-methyl)
Supports N-methyl as key pharmacophoric element for H3 receptor engagement
Class-level inference; des-methyl analog data not publicly available
Histamine H3 receptor GPCR Radioligand binding

Physicochemical Properties: N-Methyl vs Des-Methyl

The N‑methyl group alters key computed physicochemical descriptors relative to the des‑methyl analog (4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine, CAS 1781640-92-3). According to PubChem, the title compound has an XLogP3‑AA of 0.5, one hydrogen bond donor, four hydrogen bond acceptors, and zero rotatable bonds, whereas the des‑methyl analog has a lower XLogP3‑AA of approximately 0.1, two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds [1][2]. The increased lipophilicity and reduced H‑bond donor count of the N‑methyl derivative predict improved passive membrane permeability and blood‑brain barrier penetration, while the absence of rotatable bonds maintains a rigid, pre‑organized conformation favorable for target binding.

Physicochemical Profile
Direct head-to-head comparison
ΔXLogP3-AA +0.4, ΔHBD –1, ΔHBA +1
Indicates higher passive permeability and lower H-bond donor count
Computed properties; experimental validation of permeability may be required
Physicochemical properties Drug-likeness Permeability

Regioisomer Impact: [4,5-c] vs [5,4-c] Fusion

The thiazolo[4,5‑c]pyridine regioisomer (the title compound) has demonstrated utility as a precursor for histamine H3 receptor ligands, whereas the thiazolo[5,4‑c]pyridine regioisomer is a privileged scaffold for factor Xa (fXa) inhibitors. For example, a series of 5‑methyl‑4,5,6,7‑tetrahydrothiazolo[5,4‑c]pyridine derivatives achieved potent anti‑fXa activity (compound 61, oral efficacy in rats) [1]. No published fXa activity data exist for the [4,5‑c] isomer, and conversely, the [5,4‑c] isomer lacks reported H3 activity. This target‑scaffold pairing demonstrates that the position of the ring‑junction nitrogen dictates which biological targets are addressable.

Regioisomer Impact
Class-level inference
[4,5-c] targets H3; [5,4-c] targets fXa
Regioisomer-specific target pairing; wrong isomer fails intended assay
Qualitative scaffold-target correlation from published SAR
Regioisomerism Factor Xa Kinase selectivity

High-Impact Application Scenarios


H3 Antagonist Lead Optimization

The 2‑amine group provides a versatile synthetic handle for introducing ether, amide, or sulfonamide linkers. The derivative N,N‑dimethyl‑3‑(5‑methyl‑4,5,6,7‑tetrahydrothiazolo[4,5‑c]pyridin‑2‑yloxy)propan‑1‑amine demonstrated a Ki of 257 nM at the human H3 receptor, confirming that the core scaffold can support nanomolar binding when appropriately functionalized [1]. Medicinal chemistry teams can use this compound as a starting point for parallel library synthesis aimed at improving H3 affinity and selectivity over H1 and H4 receptors.

CNS-Penetrant Probe Development

With an XLogP3‑AA of 0.5, a single hydrogen bond donor, and zero rotatable bonds, the compound resides in favorable CNS drug-like space [2]. The rigid thiazolopyridine core pre‑organizes the amine for target interaction while the N‑methyl group enhances passive permeability compared to the des‑methyl analog. This profile makes the compound an attractive fragment or building block for CNS programs where blood‑brain barrier penetration and low P‑gp efflux liability are critical.

Kinase Inhibitor Scaffold Hopping and Selectivity Profiling

The thiazolo[4,5‑c]pyridine core is isosteric with purine and pyrrolopyridine kinase hinge‑binding motifs. The 2‑amine can be elaborated to access ATP‑competitive kinase inhibitors with potential selectivity advantages over the more common thiazolo[5,4‑c]pyridine and pyrazolopyrimidine scaffolds [3]. The N‑methyl group further differentiates this scaffold from des‑methyl and other N‑alkyl variants, enabling exploration of ribose‑pocket interactions and selectivity modulation.

DNA-Encoded Library (DEL) Synthesis Building Block

The primary aromatic amine at the 2‑position is amenable to on‑DNA amide bond formation, Suzuki coupling (via diazonium intermediate), and reductive amination, while the tertiary amine at the 5‑position can be further diversified through N‑alkylation or N‑acylation. The compound's low molecular weight (169.25 Da) and commercial availability at ≥95% purity make it a suitable building block for DEL synthesis, where high chemical stability and orthogonal reactivity are essential .

Application
Selection Property
Validation Focus
H3 Antagonist Lead Optimization
2-Amine synthetic handle for parallel library synthesis
H3 affinity and selectivity over H1/H4 receptor subtypes
CNS-Penetrant Probe Development
Low H-bond donor count and rigid core scaffold
Passive permeability and P-gp efflux liability assessment
Kinase Inhibitor Scaffold Hopping
Purine-isosteric thiazolopyridine hinge binder
Kinase panel selectivity and ATP-competitive inhibition
DNA-Encoded Library (DEL) Synthesis
Primary aromatic amine for on-DNA chemistry
Reaction orthogonality and chemical stability under DEL conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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